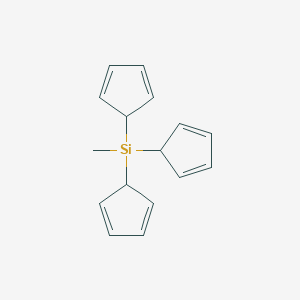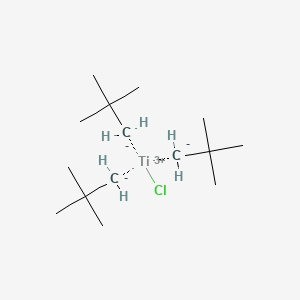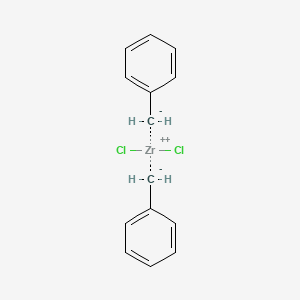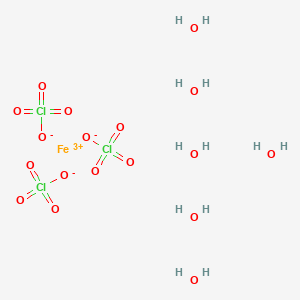
(Cyclopentadienyl)(fluoren-9-yl)diphenylsilane
Overview
Description
Cyclopentadienyl)(fluoren-9-yl)diphenylsilane (CFDPS) is a type of organosilicon compound with a unique combination of properties that make it a useful material for a variety of scientific applications. CFDPS is composed of a cyclopentadienyl ring and a fluoren-9-yl group attached to a diphenylsilane backbone. This combination of components gives CFDPS a wide range of properties that make it useful for a variety of scientific applications.
Scientific Research Applications
Structural Properties and Synthesis
- Structural Analysis and Synthesis Techniques : The compound exhibits unique structural properties, such as almost planar 9H-fluorene units and distinct dihedral angles in its molecular structure, as observed in related fluorene derivatives (Archana et al., 2010). A sterically strained ansa complex of this compound was synthesized by treating HfCl4 with the dilithium salt of cyclopentadienyl(fluoren-9-yl)diphenylsilane (Izmer et al., 2001).
Catalytic and Chemical Reactions
- Catalysis and Reaction Mechanisms : This compound, specifically its related fluorene derivatives, has been used to study various chemical reactions and catalytic processes. For example, the bis(cyclopentadienyl)diphenyltitanium variant has been shown to effectively activate Si-H bonds in silanes for reactions with ketones (Nakano & Nagai, 1988).
Photophysical Properties
- Photophysical Applications : Fluorene derivatives, similar in structure to (Cyclopentadienyl)(fluoren-9-yl)diphenylsilane, have been studied for their photophysical properties. These studies include the development of efficient organic light-emitting diodes (Lee et al., 2011) and their use in ultraviolet sensors (Zhang et al., 2013).
Electronic and Material Science Applications
- Electronics and Material Science : The use of fluorene-based molecules, related to (Cyclopentadienyl)(fluoren-9-yl)diphenylsilane, in electronic applications is significant. This includes their role in organic solar cells (Lincker et al., 2008) and the controlled synthesis of polyfluorenes for material science applications (Sui et al., 2012).
properties
IUPAC Name |
cyclopenta-2,4-dien-1-yl-(9H-fluoren-9-yl)-diphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24Si/c1-3-13-23(14-4-1)31(25-17-7-8-18-25,24-15-5-2-6-16-24)30-28-21-11-9-19-26(28)27-20-10-12-22-29(27)30/h1-22,25,30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPPXOYCEVXOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2C=CC=C2)(C3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclopentadienyl)(fluoren-9-yl)diphenylsilane | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














